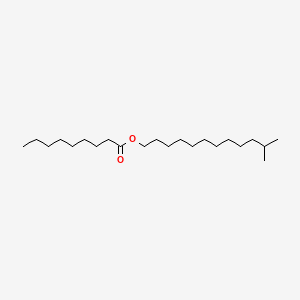

Isotridecyl nonan-1-oate

Description

Contextualization within Branched-Chain Ester Science

Isotridecyl nonan-1-oate belongs to a specific and important subgroup of synthetic esters known as branched-chain esters (BCEs). mdpi.com Unlike their linear counterparts, BCEs are characterized by the presence of alkyl branches in either the alcohol or the acid portion of the molecule, or both. This structural feature is crucial as it disrupts the regular packing of the molecules, which in turn imparts desirable properties such as lower pour points and improved fluidity at low temperatures. mdpi.com The branching in this compound, derived from isotridecyl alcohol and nonanoic acid, contributes to its reduced tendency to crystallize, making it a valuable component in formulations requiring stability across a range of temperatures. mdpi.comvulcanchem.com The study of BCEs is a significant area of research, as these compounds offer enhanced performance characteristics compared to linear esters and mineral oils, particularly in applications like lubricants and emollients. mdpi.comacs.org

Research Significance of this compound in Advanced Chemical Studies

The scientific interest in this compound stems from its unique combination of properties, which make it a model compound for studying structure-property relationships in branched-chain esters. Its synthesis involves the esterification of isotridecyl alcohol, a branched C13 alcohol, with nonanoic acid (also known as pelargonic acid), a nine-carbon carboxylic acid. specialchem.com This process is a classic example of Fischer-Speier esterification, often catalyzed by an acid.

The molecular structure of this compound results in a non-greasy, lightweight emollient with excellent spreading characteristics. specialchem.commyskinrecipes.com These properties are highly sought after in the cosmetics and personal care industries, where it is used to impart a smooth, silky feel to skin and hair care products. specialchem.com In the field of materials science, its branched nature is exploited in lubricant and plasticizer formulations. vulcanchem.comatamanchemicals.com The branches in the alkyl chains disrupt crystallization, which is a critical factor for maintaining fluidity at low temperatures in applications such as automotive and aerospace lubricants. vulcanchem.com

Below is a table detailing some of the known properties of this compound:

| Property | Value |

| Chemical Formula | C22H44O2 |

| Molecular Weight | 340.6 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Characteristics | Lightweight emollient, non-greasy feel, good spreadability |

| Primary Synthesis | Esterification of isotridecyl alcohol and isononanoic acid |

Table 1: Physicochemical properties of this compound. specialchem.comnih.gov

Scope of Academic Inquiry and Future Research Directions

The current academic inquiry into synthetic esters like this compound is multifaceted. A significant area of investigation is the development of more sustainable and efficient synthesis methods. This includes the exploration of biocatalytic processes using enzymes like lipases, which can offer higher selectivity and operate under milder conditions, aligning with the principles of "green chemistry". mdpi.com

Future research is expected to focus on several key areas. There is a growing interest in using renewable feedstocks for the production of both the alcohol and acid components of synthetic esters, moving away from petroleum-based sources. acs.org For instance, research is underway to produce branched-chain fatty acids and alcohols from microbial fermentation of organic waste, which could then be used to synthesize novel BCEs. osti.gov

Furthermore, there is a continuous drive to understand and predict the physical and chemical properties of synthetic esters based on their molecular architecture. This involves computational modeling and simulation to correlate parameters like chain length, degree of branching, and the position of functional groups with performance characteristics such as viscosity, thermal stability, and biodegradability. researchgate.netmdpi.com Such studies will enable the rational design of new synthetic esters with tailored properties for highly specialized applications, from advanced lubricants for electric vehicles to novel drug delivery systems in pharmaceuticals. bohrium.comdntb.gov.ua The transesterification of branched-chain esters is another area of interest, particularly in the context of flavor and aroma chemistry, where it can lead to the formation of new and desirable compounds. researchgate.net

Properties

CAS No. |

69247-88-7 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

11-methyldodecyl nonanoate |

InChI |

InChI=1S/C22H44O2/c1-4-5-6-7-13-16-19-22(23)24-20-17-14-11-9-8-10-12-15-18-21(2)3/h21H,4-20H2,1-3H3 |

InChI Key |

TWEZFVUFZGJVTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isotridecyl Nonan 1 Oate

Catalytic Esterification Research

The esterification of nonanoic acid with isotridecyl alcohol is a reversible reaction that is typically catalyzed by an acid. Research in this area has focused on the development of both homogeneous and heterogeneous catalytic systems to drive the reaction towards high yields of the desired ester product under optimized conditions.

Development of Homogeneous Catalytic Systems

Homogeneous catalysts, which exist in the same phase as the reactants, have been traditionally used for esterification reactions. The classic Fischer-Speier esterification, utilizing a strong mineral acid like sulfuric acid, is a prime example. However, challenges associated with catalyst separation, corrosion, and waste generation have prompted research into more sophisticated homogeneous systems.

One notable development is the use of composite catalysts. For instance, a combination of p-toluenesulfonic acid (p-TSA) and ortho-phosphorous acid has been patented for the synthesis of isotridecyl fatty acid esters. This dual-catalyst system is reported to enhance the esterification rate and improve product purity by minimizing side reactions. While specific kinetic data for Isotridecyl nonan-1-oate is not extensively published, studies on analogous systems provide insight into reaction parameters. For example, the esterification of nonanoic acid with 2-ethylhexanol, another branched alcohol, using sulfuric acid as a catalyst has been investigated.

Table 1: Kinetic Parameters for the Homogeneous Catalyzed Esterification of Nonanoic Acid with 2-Ethylhexanol This table is generated based on data from analogous systems and serves as an illustrative example.

| Parameter | Value |

|---|---|

| Catalyst | Sulfuric Acid |

| Activation Energy (Ea) | ~60 kJ/mol |

| Reaction Order (w.r.t. Nonanoic Acid) | First Order |

| Optimal Temperature Range | 120-160 °C |

Innovations in Heterogeneous Catalysis for Ester Synthesis

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosion issues. Ion-exchange resins, such as Amberlyst-15, have emerged as highly effective solid acid catalysts for esterification reactions.

Research on the esterification of nonanoic acid with various alcohols using Amberlyst-15 has demonstrated its high catalytic activity and selectivity. The porous structure of the resin provides a high surface area for the reaction to occur. Kinetic studies on the Amberlyst-15 catalyzed esterification of nonanoic acid with 1-propanol (B7761284) have shown that the reaction rate is influenced by temperature, catalyst loading, and the molar ratio of reactants. It has been observed that an excess of the alcohol can shift the equilibrium towards the product side, resulting in higher conversions. The activation energy for this type of reaction typically increases with the chain length of the alcohol.

Table 2: Performance of Amberlyst-15 in the Esterification of Nonanoic Acid with 1-Propanol This table is generated based on data from analogous systems and serves as an illustrative example.

| Reaction Parameter | Condition | Nonanoic Acid Conversion |

|---|---|---|

| Temperature | 363.15 K | ~85% |

| Catalyst Loading | 8% (w/v) | ~85% |

| Molar Ratio (Acid:Alcohol) | 1:10 | ~85% |

| Reaction Time | 7 hours | ~85% |

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. The primary goals are to reduce waste, minimize energy consumption, and use less hazardous substances.

The shift from homogeneous to heterogeneous catalysts is a significant step towards greener ester synthesis. The reusability of solid acid catalysts like Amberlyst-15 reduces chemical waste and the need for corrosive mineral acids. Furthermore, research is exploring solvent-free reaction conditions, which eliminates the environmental and health hazards associated with organic solvents. The use of a reactant in excess, such as isotridecyl alcohol, can serve as the reaction medium, thereby adhering to the principle of atom economy. Another green approach involves the use of milder reaction conditions, which can be achieved through highly active catalysts, thus reducing energy consumption.

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and environmentally benign alternative to traditional chemical synthesis. Lipases are a class of enzymes that are particularly well-suited for esterification reactions, and their application in the synthesis of specialty esters is an area of active research.

Lipase-Mediated Esterification Processes

Lipases (triacylglycerol acylhydrolases) can catalyze the formation of ester bonds in non-aqueous or low-water environments. The synthesis of esters using lipases is attractive due to the mild reaction conditions (typically lower temperatures and atmospheric pressure), high selectivity (regio- and enantioselectivity), and the production of high-purity products with minimal byproducts.

For the synthesis of this compound, the choice of lipase (B570770) is crucial. The bulky, branched structure of isotridecyl alcohol can present a steric hindrance that may affect the catalytic efficiency of some lipases. Lipases known for their ability to accommodate bulky substrates, such as Candida antarctica Lipase B (CALB), are promising candidates. CALB is known for its broad substrate specificity and high stability. Another potential biocatalyst is the lipase from Rhizomucor miehei, which has also been shown to be effective in the esterification of fatty acids. These lipases are often immobilized on solid supports to enhance their stability and facilitate their recovery and reuse.

Optimization of Biocatalytic Reaction Conditions and Selectivity

The efficiency and selectivity of lipase-catalyzed esterification are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, substrate molar ratio, enzyme concentration, water activity, and the choice of solvent (if any).

The optimal temperature for lipase activity is a balance between reaction rate and enzyme stability, typically ranging from 30 to 60 °C. The molar ratio of nonanoic acid to isotridecyl alcohol can influence the reaction equilibrium; an excess of one substrate can drive the reaction forward. Water activity is a critical parameter in enzymatic reactions in non-aqueous media, as a certain amount of water is essential for maintaining the enzyme's active conformation, but excess water can promote the reverse hydrolysis reaction. Solvent selection is also important, with hydrophobic solvents generally being preferred to minimize enzyme denaturation and favor the esterification reaction.

Studies on the synthesis of similar esters, such as pentyl nonanoate (B1231133) using immobilized Rhizomucor miehei lipase, provide valuable insights into the optimization process.

Table 3: Optimized Conditions for the Enzymatic Synthesis of Pentyl Nonanoate This table is generated based on data from analogous systems and serves as an illustrative example for the synthesis of a nonanoate ester.

| Parameter | Optimal Value |

|---|---|

| Enzyme | Immobilized Rhizomucor miehei Lipase |

| Temperature | 45 °C |

| Molar Ratio (Acid:Alcohol) | 1:9 |

| Enzyme Concentration | 0.2 g |

| Reaction Time | 150 min |

| Yield | 86.08% |

The selectivity of lipases can be a significant advantage, particularly if specific isomers of isotridecyl alcohol are used. Lipases can exhibit stereoselectivity, potentially leading to the synthesis of optically active esters if a chiral alcohol is used.

Enzyme Immobilization and Reactor Design for Continuous Synthesis

The industrial synthesis of esters like this compound is increasingly moving towards biocatalysis to promote greener and more sustainable processes. The use of enzymes, particularly lipases, offers high selectivity and mild reaction conditions, but their practical application is often hindered by their instability and the difficulty in their recovery and reuse. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support, which enhances its stability and allows for its easy separation from the reaction mixture. This, in turn, facilitates the development of continuous production processes. spinchem.com

The design of the reactor is another critical aspect of developing a continuous synthesis process. Different reactor configurations, such as packed bed reactors, fluidized bed reactors, and membrane reactors, can be employed. spinchem.comnih.gov In a packed bed reactor, the immobilized enzyme is packed into a column, and the reactants are continuously passed through it. This design is simple and allows for high catalyst loading. Fluidized bed reactors, on the other hand, offer better mass transfer characteristics and are suitable for reactions involving solid substrates or products. Membrane reactors integrate the reaction and separation steps, which can be particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of a product (e.g., water) can drive the reaction towards completion. spinchem.com

Continuous flow synthesis, in general, offers several advantages over traditional batch processes, including improved safety, better process control, and higher productivity. nih.govnih.gov The application of these principles to the enzymatic synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Novel Derivatization and Structural Modification Strategies for Enhanced Academic Study

For in-depth academic study of this compound, including its analysis and the investigation of its structure-property relationships, derivatization and structural modification are invaluable tools. Derivatization involves chemically modifying a compound to enhance its analytical detection or to alter its properties for specific applications.

In the context of analysis, long-chain esters like this compound may require derivatization to improve their volatility for gas chromatography (GC) analysis or to introduce a chromophore or fluorophore for detection in high-performance liquid chromatography (HPLC). libretexts.org Common derivatization techniques for carboxylic acids and their esters include:

Silylation: This process replaces active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, which increases the volatility of the compound. libretexts.org

Acylation: This involves the introduction of an acyl group.

Alkylation: This method replaces active hydrogens with an alkyl or aryl-aliphatic group. For esters, this can involve transesterification to form a more volatile or easily detectable ester. libretexts.org

The choice of derivatizing agent depends on the analytical technique being used and the functional groups present in the molecule. researchgate.net

Beyond analytical purposes, structural modification of this compound can be a powerful strategy for fundamental research. By systematically altering the structure of the molecule, researchers can probe how changes in the alkyl chain length or the introduction of different functional groups affect its physical and chemical properties. For instance, introducing unsaturation or branching into the isotridecyl or nonanoyl moieties could influence properties such as viscosity, lubricity, and biodegradability.

Sophisticated Analytical Techniques for Characterization of Isotridecyl Nonan 1 Oate

Advanced Chromatographic Separations for Complex Mixtures

Chromatographic techniques are fundamental for separating Isotridecyl nonan-1-oate from complex matrices or from its own isomers. The choice of technique depends on the specific analytical goal, such as purity assessment or trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds like this compound. actascientific.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. dergipark.org.tr The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern.

For this compound, GC-MS analysis is primarily used to determine the purity of a sample and to identify the distribution of different isomers within the "isotridecyl" group. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak [M]+ would correspond to the compound's molecular weight, while characteristic fragment ions can confirm the structure of the nonanoate (B1231133) and the branched C13 alkyl chain. researchgate.net Comparison of the resulting mass spectra with spectral libraries helps in the definitive identification of the compound and any related impurities. dergipark.org.tr

Table 1: Representative GC-MS Fragmentation Data for an Ester This table presents typical ions observed for a long-chain ester during GC-MS analysis. The exact m/z values for this compound would be determined experimentally.

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion Identity | Significance |

| M+ | Molecular Ion | Confirms the molecular weight of the ester. |

| [M-CnH2n+1]+ | Loss of the alkyl portion of the alcohol | Helps identify the acid moiety. |

| [R-COO]+ | Acylium ion from the acid moiety | Characteristic fragment for the nonanoate portion. |

| [CnH2n]+ | Fragments from the alkyl chain | Provides information on the branching of the isotridecyl group. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing non-volatile, thermally labile, or high molecular weight compounds. actascientific.comthermofisher.com It separates components in a liquid phase before they are introduced into the mass spectrometer. youtube.com This technique is particularly valuable for detecting trace amounts of impurities or degradation products of this compound that may not be suitable for GC analysis.

The use of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) provides high-resolution separation. ox.ac.uk When coupled with a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it allows for sensitive detection and identification of trace components. youtube.comnih.gov For instance, LC-MS can be used to identify and quantify products of hydrolysis (isotridecanol and nonanoic acid) or oxidation that might be present in a sample of this compound. The superior resolving power of LC also aids in separating isomers that may not be fully resolved by GC. thermofisher.com

Hyphenated Techniques in Ester Analysis (e.g., GC-GC, LC-GC)

Hyphenated techniques involve coupling two or more separation or detection methods to solve complex analytical challenges. chromatographytoday.comnih.gov For a compound like this compound, which exists as a complex mixture of isomers due to the "isotridecyl" group, advanced hyphenated techniques offer enhanced separation power.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that uses two different GC columns in series. fmach.it This method provides significantly higher resolution than conventional one-dimensional GC, allowing for the separation of co-eluting isomers and trace impurities from the main ester peaks. fmach.it The resulting data is presented as a two-dimensional chromatogram, which provides a detailed chemical fingerprint of the sample. Similarly, techniques like LC-GC combine the strengths of both liquid and gas chromatography for comprehensive analysis of complex mixtures. These advanced methods are crucial for in-depth compositional analysis and quality control of commercial ester products. researchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. These methods are non-destructive and offer a wealth of structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the precise molecular structure of a compound. magritek.com It provides information on the chemical environment of individual atoms (specifically hydrogen and carbon) within the molecule.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms. For this compound, specific signals would confirm the presence of the ester functional group (a triplet next to the carbonyl group), the long alkyl chains (a complex multiplet region), and the terminal methyl groups. nih.gov

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. A distinct signal in the downfield region (around 170-180 ppm) would confirm the carbonyl carbon of the ester. Other signals would correspond to the carbons in the nonanoate and the branched isotridecyl chains. scirp.org

2D NMR Techniques: Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the exact structure, including the branching pattern of the isotridecyl group. scirp.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges for the protons in the molecule. Actual values are determined experimentally.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (terminal methyls) | 0.8 - 1.0 | Triplet / Doublet |

| -CH₂- (in alkyl chains) | 1.2 - 1.6 | Multiplet |

| -CH₂-C=O (alpha to carbonyl) | 2.2 - 2.4 | Triplet |

| -O-CH₂- (ester linkage) | 4.0 - 4.2 | Triplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of molecules. nih.gov They are excellent for identifying functional groups and providing a "fingerprint" of the compound. aidic.it

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl group (C=O) stretch, typically appearing around 1735-1750 cm⁻¹. Other significant bands would include the C-O stretching vibrations (around 1150-1250 cm⁻¹) and the C-H stretching and bending vibrations of the long alkyl chains (around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively). nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification and structural elucidation of chemical compounds such as this compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. researchgate.netresearchgate.net This high precision allows for the determination of a molecule's exact elemental composition from its accurate mass, significantly enhancing confidence in its identification. researchgate.net

For this compound (C₂₂H₄₄O₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. researchgate.net The technique's high resolving power is crucial for separating the analyte signal from background interferences or impurities within a complex matrix. uci.edu

In addition to accurate mass measurement of the parent molecule, HRMS provides detailed information through the analysis of fragmentation patterns. researchgate.net When the ionized this compound molecule is subjected to fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), it breaks apart in a predictable manner. The resulting fragment ions provide structural information about the original molecule. For a long-chain ester, the fragmentation pattern typically reveals the structures of the constituent acyl and alkyl chains. nih.gov

Key fragmentation pathways for this compound would include:

Acylium Ion: Cleavage of the ester bond can generate a characteristic acylium ion ([C₉H₁₇O]⁺) corresponding to the nonanoyl portion of the molecule.

Alkyl Fragments: The isotridecyl group can produce a series of hydrocarbon fragments, including an ion corresponding to the alkyl chain ([C₁₃H₂₇]⁺).

The accurate masses of these fragment ions are measured, further corroborating the proposed structure. nih.gov This level of detail is indispensable for distinguishing between isomers and confirming the identity of the specific ester.

Below is a table illustrating the expected HRMS data for this compound.

| Ion/Fragment | Chemical Formula | Calculated m/z |

| Molecular Ion [M+H]⁺ | [C₂₂H₄₅O₂]⁺ | 341.34141 |

| Sodium Adduct [M+Na]⁺ | [C₂₂H₄₄O₂Na]⁺ | 363.32335 |

| Acylium Ion | [C₉H₁₇O]⁺ | 141.12740 |

| Isotridecyl Fragment | [C₁₃H₂₇]⁺ | 183.21073 |

This interactive table provides theoretical accurate mass values for the parent ion and key fragments of this compound, which would be compared against experimentally measured values in an HRMS analysis.

Method Validation and Quantitative Analysis Approaches in Ester Research

The quantitative analysis of esters like this compound requires the development and validation of robust analytical methods to ensure that the results are reliable, accurate, and reproducible. scielo.brwordpress.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. wordpress.com The parameters for validation are typically defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). wordpress.com Techniques like gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) are commonly employed for the quantification of long-chain esters. scielo.brmdpi.com

The validation process involves evaluating several key performance parameters: scielo.brmostwiedzy.pl

Selectivity/Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.brwordpress.com In chromatographic methods, this is often demonstrated by achieving baseline resolution between the analyte peak and other components. wordpress.com

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.commostwiedzy.pl The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.commostwiedzy.pl

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. mdpi.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. scielo.br

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. mostwiedzy.pl It is often determined using recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. wordpress.commdpi.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rate). scielo.br It provides an indication of its reliability during normal usage.

The following table summarizes the key parameters and typical acceptance criteria for the validation of a quantitative analytical method in ester research.

| Parameter | Description | Common Acceptance Criteria |

| Selectivity | Ability to differentiate and quantify the analyte amid other components. | Analyte peak is well-resolved from other peaks (e.g., resolution > 2.0). wordpress.com |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) > 0.99. mostwiedzy.pl |

| Range | Concentration interval where the method is precise, accurate, and linear. | Defined by the linearity study. |

| LOD & LOQ | Lowest concentration that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1. |

| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2-15% depending on concentration. wordpress.commdpi.com |

| Accuracy | Closeness of the measured value to the true value. | Mean recovery typically between 90-110%. mostwiedzy.pl |

| Robustness | Resistance to small changes in analytical conditions. | No significant change in results; RSD should be within acceptable limits. |

This interactive table outlines the standard parameters and acceptance criteria used to validate an analytical method for the quantitative determination of an ester.

Rheological Behavior and Tribological Performance Investigations

Rheological Characterization Methodologies

The study of the flow and deformation of matter, known as rheology, is critical in understanding how a lubricant like Isotridecyl nonan-1-oate behaves under mechanical stress. This involves a suite of analytical techniques to probe its viscoelastic nature, response to shear, and behavior under varying temperatures and pressures.

Synthetic esters exhibit both viscous and elastic properties, a characteristic known as viscoelasticity. This dual nature is crucial in lubrication, as the viscous component allows the fluid to flow and dissipate energy, while the elastic component enables it to store energy and resist temporary deformation, which is vital for maintaining a lubricant film under sudden loads.

The viscoelastic properties of materials like this compound are typically analyzed using oscillatory rheology. In this method, a small, oscillating strain or stress is applied to the fluid, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the fluid, indicating its ability to store energy. For synthetic esters, a higher G' suggests a more robust film-forming capability under dynamic loading.

Loss Modulus (G''): Represents the viscous component, indicating the fluid's ability to dissipate energy as heat. A suitable G'' is necessary for dampening vibrations and reducing frictional heat.

Table 1: Representative Viscoelastic Properties of a Synthetic Ester Lubricant

| Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

|---|---|---|

| 0.1 | 5 | 15 |

| 1 | 20 | 50 |

| 10 | 80 | 150 |

| 100 | 250 | 400 |

This table presents illustrative data for a generic synthetic ester to demonstrate typical viscoelastic behavior, as specific data for this compound is not publicly available.

Most lubricant systems, including those based on synthetic esters, are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. A common and desirable non-Newtonian behavior in lubricants is shear-thinning, where the viscosity decreases as the shear rate increases wikipedia.org. This property is advantageous because it allows for low viscosity and reduced drag at high speeds (e.g., in open-running gears), while maintaining a higher viscosity and protective film at low speeds or under high loads wikipedia.organton-paar.com.

The shear-thinning behavior of synthetic esters like this compound is attributed to the alignment of their long, branched molecules in the direction of flow under shear stress. At rest, these molecules are randomly oriented and entangled, resulting in higher internal friction and thus higher viscosity. As the shear rate increases, the molecules align, reducing intermolecular friction and causing the viscosity to drop wikipedia.org. This phenomenon is particularly relevant in applications with varying speeds and loads. Research on branched dicarboxylate esters has confirmed their non-Newtonian, shear-thinning fluid characteristics pacificspecialityoils.comresearchgate.net.

The relationship between shear stress and shear rate for a non-Newtonian fluid can be described by various models, such as the Power Law model. This model is often used to characterize the degree of shear-thinning behavior in lubricants mdpi.com.

The rheological properties of this compound are significantly influenced by temperature and pressure, which are critical parameters in most lubrication environments.

Temperature: The viscosity of liquid lubricants, including synthetic esters, decreases as temperature increases wikipedia.orgyoutube.com. This is because higher thermal energy allows molecules to overcome intermolecular attractive forces more easily, resulting in lower resistance to flow wikipedia.org. The viscosity-temperature relationship is a key factor in lubricant selection, and it is often quantified by the Viscosity Index (VI). Synthetic esters, particularly those with branched structures, generally exhibit high VIs, indicating a smaller change in viscosity over a wide temperature range. This provides more stable lubrication performance from cold start-ups to high-operating temperatures. For instance, the branching in the alcohol fragments of esters is known to contribute to very good low-temperature performance srce.hr.

Pressure: In highly loaded contacts, such as in gears and rolling element bearings, the pressure can increase dramatically, leading to a significant increase in the lubricant's viscosity. This phenomenon, known as the piezo-viscous effect, is crucial for the formation of a robust elastohydrodynamic lubrication (EHL) film that separates moving surfaces under high loads. The relationship between pressure and viscosity is described by the pressure-viscosity coefficient (α). Synthetic esters generally have lower pressure-viscosity coefficients compared to mineral oils, which can influence the film thickness and friction in EHL contacts nist.gov.

Table 2: Typical Pressure-Viscosity Coefficients for Various Lubricant Base Oils

| Lubricant Type | Pressure-Viscosity Coefficient (α) at 40°C (GPa⁻¹) |

|---|---|

| Synthetic Ester | 14.2 |

| Polyalphaolefin (PAO) | 18.0 - 28.4 |

| Naphthenic Mineral Oil | 18.1 - 30.8 |

Data compiled from various sources to illustrate the typical range for synthetic esters in comparison to other base oils. nist.gov

Tribological Studies of Lubricant Formulations Containing this compound

Tribology is the science of interacting surfaces in relative motion, encompassing the study of friction, wear, and lubrication. The molecular structure of this compound, with its polar ester group and non-polar hydrocarbon chains, provides inherent lubricity, making it an effective component in lubricant formulations.

Friction is the force resisting the relative motion between solid surfaces, while wear is the loss of material from these surfaces. In lubricated systems, this compound helps to reduce both friction and wear through several mechanisms.

The primary mechanism is the formation of a protective film on the metal surfaces. The polar ester group in the this compound molecule has an affinity for metal surfaces, leading to the adsorption of a layer of ester molecules on the surfaces machinerylubrication.com. This adsorbed film acts as a barrier, preventing direct metal-to-metal contact and reducing adhesion and abrasion, which are primary causes of friction and wear machinerylubrication.com. The long, branched hydrocarbon chains of the ester provide a low-shear-strength layer that facilitates smooth sliding.

Studies on similar branched esters have shown that they provide excellent lubricity and form a low-friction tribofilm pacificspecialityoils.comnimacltd.co.uk. The effectiveness of this film depends on factors such as temperature, load, and speed. At elevated temperatures, the nature of the adsorbed film can transition from physisorption (weak, physical bonds) to chemisorption (stronger, chemical bonds), which can further enhance friction reduction .

Wear prevention is also a key function of this ester. By maintaining a lubricating film between surfaces, it minimizes the asperity interactions that lead to abrasive and adhesive wear. The wear scar diameter on test specimens is a common metric used to evaluate the anti-wear performance of a lubricant. Lubricants containing synthetic esters have been shown to produce smaller wear scars compared to non-additized base oils bournemouth.ac.uk.

Table 3: Comparative Frictional Performance of Lubricant Base Oils

| Lubricant Base Oil | Coefficient of Friction (Boundary Lubrication) |

|---|---|

| Synthetic Ester (model compound) | 0.12 - 0.15 |

| n-tetradecane (hydrocarbon) | 0.8 |

This table illustrates the significantly lower friction of a model synthetic ester compared to a simple hydrocarbon, highlighting the beneficial effects of the ester functionality. nist.gov

Lubrication regimes are classified based on the thickness of the lubricant film relative to the roughness of the interacting surfaces. This compound is particularly effective in the boundary and mixed lubrication regimes, where the lubricant film is thin, and some asperity contact may occur.

Boundary Lubrication: In this regime, the load is carried by the surface asperities, and the lubricant film is typically only a few molecules thick. The performance of the lubricant is dominated by its chemical properties and its ability to form a durable, low-shear-strength boundary film. The polarity of this compound makes it an excellent boundary lubricant, as the ester molecules strongly adsorb to the metal surfaces, providing protection against scuffing and wear even when the bulk fluid film is squeezed out of the contact zone machinerylubrication.com. The long carbon chains and branching of the isotridecyl group contribute to the formation of a robust and fluid boundary layer machinerylubrication.com.

Mixed Lubrication: This is a transitional regime between boundary and hydrodynamic lubrication, where the load is supported by a combination of the lubricant film and asperity contact. The presence of this compound in a lubricant formulation is beneficial in this regime as it ensures that any incidental asperity contact is protected by the adsorbed boundary film, thereby reducing friction and preventing wear. Studies on formulated oils containing esters have demonstrated their ability to reduce friction and wear under mixed lubrication conditions upc.edu.

Surface Interaction Dynamics and Formation of Tribofilms in Lubricated Contacts

The efficacy of a lubricant is intrinsically linked to its ability to form a protective film at the interface of moving parts. In the case of this compound, a branched-chain synthetic ester, its molecular structure plays a pivotal role in these surface interactions. The presence of the ester functional group introduces polarity to the molecule, which is a critical factor in its adsorption onto metallic surfaces. This polarity facilitates the formation of a thin, resilient boundary film, which is essential for reducing friction and wear, particularly under boundary lubrication conditions where direct metal-to-metal contact is more likely.

Research into synthetic esters suggests that this adsorbed layer can act as a precursor to the formation of a more robust tribofilm. A tribofilm is a thin, protective layer that forms on lubricated surfaces as a result of the chemical and physical interactions between the lubricant and the contacting surfaces under the influence of friction and temperature. For branched esters like this compound, this film is thought to be a polymeric-like structure that provides a low-shear interface, thereby minimizing energy loss and preventing surface damage.

The branched nature of the isotridecyl alcohol portion of the molecule also influences the packing of the ester molecules on the surface. This branching can disrupt the formation of highly ordered crystalline structures at low temperatures, which contributes to the excellent low-temperature fluidity of such esters. At the tribological interface, this molecular architecture can influence the thickness and durability of the protective film.

The formation of these tribofilms is a dynamic process of adsorption, desorption, and decomposition at the sliding contact. The stability and regenerative capacity of this film are crucial for long-term wear protection. The chemical structure of this compound, with its stable ester linkage and saturated hydrocarbon chains, suggests good thermal and oxidative stability, which are prerequisites for maintaining the integrity of the tribofilm under demanding operating conditions.

Material Compatibility and Interfacial Phenomena in Tribosystems

The interaction of a lubricant with various materials within a tribosystem, particularly elastomers and metals, is a critical aspect of its performance. Synthetic esters, as a class, are known for their good compatibility with a wide range of materials, a characteristic that is attributed to their chemical structure.

Elastomer Compatibility:

The compatibility of this compound with elastomeric seals is a key consideration in its application. The polarity and molecular size of the ester influence its tendency to cause swelling or shrinkage of different rubber materials. Generally, synthetic esters exhibit good compatibility with elastomers such as Fluoroelastomers (FKM) and Nitrile Butadiene Rubber (NBR), which are commonly used in sealing applications. However, the specific formulation of the elastomer and the operating temperature can significantly affect the degree of compatibility.

Below is a generalized compatibility table for synthetic esters with common elastomers, which can be considered indicative for this compound.

| Elastomer Material | Common Abbreviation | General Compatibility with Synthetic Esters |

| Acrylonitrile Butadiene | NBR | Good to Excellent |

| Fluorocarbon | FKM (Viton®) | Excellent |

| Silicone | VMQ | Fair to Good |

| Ethylene Propylene | EPDM | Poor to Fair |

| Neoprene (Polychloroprene) | CR | Good |

This table provides a general guideline. Specific compatibility testing is recommended for critical applications.

Metallic Component Interaction:

The non-corrosive nature of well-refined synthetic esters like this compound makes them suitable for use with a variety of metals. The polarity of the ester group, as previously discussed, leads to a strong affinity for metal surfaces, forming a protective layer that not only reduces friction but also helps in preventing corrosion. This adsorbed film acts as a barrier, isolating the metal surface from corrosive agents that may be present in the environment or as byproducts of lubricant degradation.

The interfacial phenomena at the lubricant-metal boundary are complex. The initial adsorption of the ester molecules is followed by the formation of a more organized layer under shear. This process is influenced by the surface energy of the metal and the polarity of the lubricant. The branching in the isotridecyl group can influence the packing density of this film, which in turn affects its load-carrying capacity and wear protection characteristics.

Interfacial Science and Surfactant Properties in Non Biological Systems

Surface Tension and Interfacial Tension Measurement Techniques

The surface and interfacial tension of systems containing isotridecyl nonan-1-oate are critical parameters that govern its performance as a surfactant and emollient. These properties are typically measured using a variety of established techniques that probe the forces at liquid-gas or liquid-liquid interfaces.

Common methods for determining the surface and interfacial tension of liquids like this compound include:

Wilhelmy Plate Method: This technique involves measuring the force exerted on a thin platinum plate as it is brought into contact with the liquid's surface. The measured force is directly related to the surface tension of the liquid. It is a reliable method for determining equilibrium surface tension. biolinscientific.comclearsolutionsusa.com

Du Noüy Ring Method: This classic method measures the force required to detach a platinum ring from the surface of a liquid. The maximum force recorded before the liquid film breaks is used to calculate the surface tension. biolinscientific.comuni-hamburg.de

Pendant Drop Method: In this optical method, the shape of a droplet of the liquid hanging from a needle is analyzed. The surface tension is determined from the droplet's shape, which is governed by the balance between surface tension and gravity. This method is particularly useful for measuring interfacial tension and can be used at high temperatures and pressures. biolinscientific.comclearsolutionsusa.com

Bubble Pressure Method: This technique is suitable for measuring dynamic surface tension by determining the maximum pressure required to form a gas bubble at the tip of a capillary immersed in the liquid.

Table 1: Representative Surface Tension and Physicochemical Properties of Cosmetic Esters

| Ester | Molecular Weight ( g/mol ) | Viscosity (cP at 20°C) | Surface Tension (mN/m at 21-23°C) |

| Diisopropyl Adipate | 230.3 | 4 | 28.5 |

| Isodecyl Neopentanoate | 256.4 | 7 | 29.0 |

| Isocetyl Stearate | 480.9 | 45 | 32.5 |

| Octyldodecyl Stearoyl Stearate | 705.3 | 110 | 34.0 |

This data is representative of cosmetic esters and is intended to provide a comparative context for the properties of this compound. cosmeticsandtoiletries.com

Emulsification and Dispersion Mechanisms in Heterogeneous Systems

This compound can function as an emulsifier and dispersing agent in heterogeneous systems, such as oil-in-water or water-in-oil emulsions. Its amphiphilic nature, though weak, allows it to adsorb at the interface between immiscible liquids, reducing the interfacial tension and facilitating the formation of a stable dispersion.

The emulsification mechanism involving esters like this compound in non-biological systems typically involves the following principles:

Reduction of Interfacial Tension: By positioning themselves at the oil-water interface, the ester molecules lower the energy required to create new surface area, thus promoting the formation of smaller droplets.

Formation of a Steric Barrier: The bulky, branched alkyl chains of this compound can create a physical barrier around the dispersed droplets. This steric hindrance prevents the droplets from coalescing and thus enhances the stability of the emulsion.

Modification of Interfacial Film Properties: The presence of the ester at the interface can alter the rheological properties of the interfacial film, making it more resilient to rupture and further stabilizing the emulsion.

Wetting Behavior and Spreading Dynamics Research

The wetting and spreading characteristics of this compound are important for applications where it needs to cover a surface, such as in coatings, lubricants, and personal care products. The ability of a liquid to wet a solid surface is determined by the balance of adhesive forces between the liquid and the solid and cohesive forces within the liquid. This is often quantified by measuring the contact angle of a droplet of the liquid on the solid surface. biolinscientific.com

Research on cosmetic emollients has shown that spreading is influenced by several factors, including viscosity, molecular weight, and chemical structure. cosmeticsandtoiletries.com Esters with lower viscosity and molecular weight generally exhibit faster and wider spreading. cosmeticsandtoiletries.com The branched nature of this compound can also influence its spreading properties.

The dynamics of spreading can be complex and may involve different regimes, from initial inertial spreading to later capillary-driven flow. nih.gov For surfactant solutions, the adsorption of surfactant molecules at the advancing contact line can significantly alter the spreading dynamics. nih.gov

Table 2: Representative Contact Angle and Spreading Values of Cosmetic Esters on a Synthetic Substrate

| Ester | Initial Contact Angle (°) | Spreading Value (mm²/10 min) |

| Diisopropyl Adipate | 45.2 | >1000 |

| Isodecyl Neopentanoate | 58.7 | 850 |

| Isocetyl Stearate | 69.4 | 550 |

| Octyldodecyl Stearoyl Stearate | 75.1 | 250 |

This data is representative of cosmetic esters and is intended to provide a comparative context for the properties of this compound. cosmeticsandtoiletries.com A lower contact angle generally indicates better wetting of the substrate. biolinscientific.com

Micellization Behavior and Aggregate Formation in Ester Solutions

While this compound is primarily an emollient ester with limited water solubility, its surfactant-like properties can lead to self-assembly and the formation of aggregates in certain solvent systems. In aqueous solutions, amphiphilic molecules like non-ionic surfactants can form micelles above a certain concentration known as the critical micelle concentration (CMC). cabidigitallibrary.org

Micelles are aggregates where the hydrophobic parts of the molecules are sequestered from the aqueous environment, and the hydrophilic parts are exposed to the water. cabidigitallibrary.org The formation of micelles is driven by the hydrophobic effect. For non-ionic surfactants, the CMC is influenced by factors such as the length of the hydrophobic tail and the size of the hydrophilic headgroup. holowiki.orgnih.gov

Due to its highly lipophilic nature, this compound is not expected to form conventional micelles in water. However, in non-aqueous or mixed-solvent systems, it can participate in the formation of various types of aggregates. The study of aggregation behavior often involves techniques such as surface tensiometry, light scattering, and fluorescence spectroscopy. The CMC is typically identified as the concentration at which a sharp change in the physical properties of the solution, such as surface tension or conductivity, is observed. alfa-chemistry.com

The aggregation behavior of non-ionic surfactants is also temperature-dependent. For many non-ionic surfactants in aqueous solutions, the CMC initially decreases with increasing temperature and then increases, exhibiting a U-shaped behavior. researchgate.net

Chemical Stability and Degradation Mechanism Research

Hydrolytic Stability Studies under Diverse Environmental Conditions

No specific studies on the hydrolytic stability of Isotridecyl nonan-1-oate under varying pH, temperature, and microbial conditions were identified. General knowledge of ester hydrolysis indicates that the rate is influenced by pH and temperature. The branched structure of the isotridecyl group likely provides steric hindrance, which would slow the rate of hydrolysis compared to linear esters. aston-chemicals.comresearchgate.netlubesngreases.com However, no quantitative data, such as half-life under specific conditions, could be found.

Oxidative Degradation Pathways Investigation

There is a lack of published research on the oxidative degradation pathways of this compound. For esters, oxidation typically occurs at positions activated by the ester group or at sites of unsaturation. As this compound is a saturated ester, its oxidative stability is expected to be relatively high. srce.hr However, without specific studies, the potential degradation products and reaction kinetics remain unknown.

Thermal Degradation Kinetics and Product Analysis

Specific data on the thermal degradation kinetics and the analysis of degradation products for this compound are not available in the reviewed literature. A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel mentions that thermal decomposition occurs at temperatures above 120°C in a strong base, with potential products including methanol, isobutanol, and isobutyl aldehyde. cir-safety.org However, detailed kinetic studies or analysis under various atmospheric conditions have not been published. Mentions of good thermal stability for similar esters, like isotridecyl stearate, exist but are not specific to this compound. pacificspecialityoils.com

Photolytic Degradation Processes and Environmental Impact

No studies specifically investigating the photolytic degradation of this compound were found. The photostability of a compound depends on its ability to absorb UV radiation and the subsequent chemical processes. While research exists on the photodegradation of other types of esters, such as those used as UV filters in sunscreens, this information cannot be directly extrapolated to this compound without specific experimental validation. researchgate.netrsc.orgnih.govresearchgate.net

Development of Stabilization Strategies and Degradation Mitigation Techniques

Given the absence of detailed degradation studies for this compound, there is no specific literature on the development of stabilization strategies for this compound. In cosmetic and lubricant formulations where similar esters are used, antioxidants are commonly added to prevent oxidative degradation. dermaviduals.deformulabotanica.comulprospector.com Common antioxidants include tocopherols (B72186) (Vitamin E) and their derivatives, as well as synthetic antioxidants. dermaviduals.degoogleapis.com However, the efficacy of these stabilizers specifically for this compound has not been documented.

Environmental Fate and Biodegradation Research

Aerobic and Anaerobic Biodegradation Pathways Elucidation

The initial step in the biodegradation of Isotridecyl nonan-1-oate, under both aerobic and anaerobic conditions, is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by esterase enzymes, which are ubiquitous in various microorganisms. The hydrolysis breaks the ester into its constituent parts: isotridecyl alcohol and nonanoic acid.

Aerobic Pathways:

Following hydrolysis, the aerobic degradation of the two resulting molecules would proceed independently.

Isotridecyl Alcohol: As a branched long-chain alcohol, its aerobic biodegradation is anticipated to occur through oxidation. This process typically involves alcohol dehydrogenase and aldehyde dehydrogenase enzymes, converting the alcohol first to an aldehyde and then to a carboxylic acid. The resulting branched carboxylic acid would likely undergo further degradation through pathways such as beta-oxidation, and potentially omega-oxidation, breaking down the carbon chain. The presence of branching in the alkyl chain may slow the rate of degradation compared to linear analogues.

Nonanoic Acid: This is a naturally occurring nine-carbon fatty acid. Its aerobic biodegradation is well-established and proceeds via the β-oxidation pathway, where two-carbon units are sequentially cleaved to form acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. Ammonium nonanoate (B1231133), a salt of nonanoic acid, is known to be readily biodegradable with a half-life of less than one day in soil due to microbial action. amazonaws.comregulations.gov

Anaerobic Pathways:

Under anaerobic conditions, after the initial hydrolysis, the degradation pathways for the alcohol and fatty acid would differ from the aerobic routes.

Isotridecyl Alcohol and Nonanoic Acid: The anaerobic degradation of long-chain fatty acids and alcohols is a more complex process, often involving a consortium of different microorganisms. The breakdown typically proceeds through β-oxidation, but the final electron acceptors are not oxygen. Instead, compounds like nitrate, sulfate, or carbon dioxide are used, leading to the production of methane (B114726) and carbon dioxide in methanogenic environments. Research on the anaerobic biodegradation of various alkyl esters in marine sediment has indicated that branching in the alcohol moiety can negatively impact the rate and completeness of degradation. nih.gov

Microbial Metabolism and Identification of Enzyme Systems Involved in Ester Degradation

The key enzymes initiating the breakdown of this compound are carboxyl esterases (EC 3.1.1.1). These enzymes are a diverse group of hydrolases that catalyze the cleavage of ester bonds. They are widely produced by numerous bacteria and fungi. The degradation of phthalate (B1215562) esters, for example, is known to be initiated by the action of esterases to form the corresponding phthalate isomers and alcohols. researchgate.net

The substrate specificity of esterases can vary, but many exhibit broad activity towards a range of esters. The accessibility of the ester bond in this compound to microbial esterases is a critical factor in its biodegradability. Following the initial hydrolysis, a variety of other microbial enzymes would be involved in the further degradation of the alcohol and acid components, as mentioned in the aerobic and anaerobic pathways.

Environmental Persistence and Mobility Assessment in Various Media (e.g., Soil, Water, Sediment)

The environmental persistence and mobility of this compound are influenced by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Persistence:

Mobility:

The mobility of an organic compound in soil and sediment is largely determined by its sorption characteristics, which can be estimated by the organic carbon-normalized soil-water partition coefficient (Koc). piat.org.nz A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment particles, making it less mobile in the environment.

Given its long alkyl chain, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Kow). These properties suggest that it would have a high Koc value, leading to strong adsorption to soil organic matter and sediment. researchgate.net This would limit its mobility and potential for leaching into groundwater. However, it also means the compound is likely to accumulate in soil and sediment compartments.

The following table provides a qualitative assessment of the expected environmental persistence and mobility of this compound based on its chemical structure and data from analogous compounds.

| Environmental Compartment | Expected Persistence | Expected Mobility | Rationale |

|---|---|---|---|

| Soil | Moderate | Low | Expected to biodegrade, but branching may slow the process. High potential for sorption to organic matter. |

| Water | Low to Moderate | Low | Low water solubility would limit dissolved concentrations. Likely to partition to suspended solids and sediment. Biodegradation would occur. |

| Sediment | Moderate to High | Very Low | High potential for partitioning from the water column to sediment. Slower degradation rates are expected under anaerobic conditions. |

Analysis of Degradation Products and Their Environmental Transformations

The primary degradation products of this compound are expected to be:

Isotridecyl alcohol (a branched C13 alcohol)

Nonanoic acid (pelargonic acid)

The environmental transformation of these intermediates would follow their respective degradation pathways as previously described. Nonanoic acid is expected to be rapidly mineralized. amazonaws.comregulations.gov The degradation of isotridecyl alcohol may be slower due to its branched structure. Incomplete degradation could potentially lead to the formation of more persistent branched metabolites. For example, in the degradation of branched-chain dodecylbenzene (B1670861) sulfonate, various intermediate products are formed before complete mineralization. semanticscholar.org

Application of Sustainable Ester Design Principles to Minimize Environmental Impact

The principles of sustainable chemical design can be applied to esters like this compound to minimize their environmental impact. Key considerations include:

Biodegradability: Designing esters for ready biodegradability is crucial. Research has shown that for some esters, linear alkyl chains are more readily biodegradable than branched chains. nih.gov Therefore, the use of a linear tridecyl alcohol instead of an isotridecyl alcohol could potentially enhance the biodegradability of the resulting ester.

Raw Material Sourcing: Utilizing renewable resources for the synthesis of the alcohol and carboxylic acid components can reduce the environmental footprint of the final product. Nonanoic acid, for instance, can be derived from vegetable oils.

Toxicity of Degradation Products: The degradation products should ideally be non-toxic. In the case of this compound, the primary degradation products are an alcohol and a fatty acid, which are generally of lower toxicity than many complex organic molecules. However, a full ecotoxicological assessment of the parent compound and its metabolites would be necessary for a complete environmental risk profile.

By considering these principles, it is possible to design esters that perform their intended function while having a minimal and transient impact on the environment.

Computational Chemistry and Molecular Modeling of Isotridecyl Nonan 1 Oate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure of Isotridecyl nonan-1-oate and predict its chemical reactivity. scienceopen.comresearchgate.net Methods such as Density Functional Theory (DFT) are particularly useful for systems of this size, offering a balance between computational cost and accuracy. scienceopen.com

Detailed analysis of the electronic structure involves mapping the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. This information is crucial for predicting how this compound will interact with other molecules.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation |

| LUMO Energy | 1.2 eV | Indicates susceptibility to reduction |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 1.9 D | Indicates moderate polarity |

Note: The data in this table is illustrative and represents typical values that could be obtained from quantum chemical calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules over time. nih.govfraserlab.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can reveal the preferred conformations of its long alkyl chains and how these conformations are influenced by the surrounding environment, such as a solvent or a surface. This is particularly important for understanding its physical properties, such as viscosity and lubricity. By analyzing the simulation trajectories, it is possible to identify the most stable conformers and the energy barriers between them. researchgate.net

MD simulations can also be used to study intermolecular interactions, such as the aggregation of this compound molecules or their interaction with other chemical species. This can provide insights into its behavior in formulations and its performance in various applications.

Illustrative Data Table: Conformational Analysis of this compound from MD Simulations

| Dihedral Angle | Most Probable Angle (degrees) | Residence Time (ps) |

| C-O-C-C (ester linkage) | 180 (trans) | 500 |

| C-C-C-C (alkyl chain) | 180 (anti) | 250 |

| C-C-C-C (alkyl chain) | ± 60 (gauche) | 100 |

Note: The data in this table is illustrative and represents typical values that could be obtained from MD simulations for a long-chain ester.

Prediction of Thermophysical and Transport Properties Through Computational Methods

Computational methods can be employed to predict various thermophysical and transport properties of this compound, which are essential for its industrial handling and application. Techniques such as Quantitative Structure-Property Relationship (QSPR) modeling, which correlates molecular structure with physical properties, can be utilized.

Properties such as boiling point, vapor pressure, density, and viscosity can be estimated using these computational approaches. These predictions are based on the molecular structure and can be refined with data from quantum chemical calculations and MD simulations. For example, the cohesive energy density, which is related to the energy of vaporization, can be calculated from MD simulations, providing an estimate of the boiling point.

Illustrative Data Table: Predicted Thermophysical Properties of this compound

| Property | Predicted Value | Method |

| Boiling Point | 350 °C | QSPR |

| Density at 298 K | 0.86 g/cm³ | MD Simulation |

| Viscosity at 298 K | 15 cP | MD Simulation |

| Vapor Pressure at 298 K | 0.001 Pa | QSPR |

Note: The data in this table is illustrative and represents typical values that could be predicted for a molecule with the structure of this compound.

In Silico Studies of Degradation Pathways and Reaction Mechanisms

In silico methods are increasingly used to predict the degradation pathways of chemical compounds, providing valuable information on their environmental fate and stability. nih.govresearchgate.netscribd.com For this compound, computational tools can be used to identify potential degradation products resulting from processes such as hydrolysis, oxidation, and biodegradation.

By modeling the reaction mechanisms of these degradation processes, it is possible to identify the most likely transformation products and the conditions under which they are formed. For instance, the hydrolysis of the ester bond is a primary degradation pathway for this compound, and quantum chemical calculations can be used to model the reaction mechanism and determine the activation energy for this process. rsc.org

These in silico predictions can help in designing more stable formulations or in assessing the environmental impact of the compound.

Illustrative Data Table: Predicted Primary Degradation Products of this compound

| Degradation Pathway | Primary Products | Computational Method |

| Hydrolysis | Isotridecanol, Nonanoic acid | DFT (Reaction Mechanism) |

| Oxidation | Hydroxylated and carbonylated derivatives | Reactivity Prediction Software |

| Biodegradation | Shorter-chain fatty acids and alcohols | Metabolic Pathway Prediction |

Note: The data in this table is illustrative and represents plausible degradation products that could be predicted using in silico methods.

Interactions with Polymeric and Material Systems

Compatibility Studies in Polymer Blends and Composites

The compatibility of isotridecyl nonan-1-oate in polymer blends is crucial for achieving desired material performance. In immiscible polymer blends, the addition of a compatibilizer can reduce the interfacial tension between the different polymer phases. uobabylon.edu.iq This reduction facilitates a finer dispersion of the components and stabilizes the morphology of the blend, preventing destructive modifications during processing. uobabylon.edu.iq Effective compatibilization enhances the adhesion between phases in the solid state, which improves stress transfer and ultimately the mechanical properties of the final product. uobabylon.edu.iq

While direct studies on the compatibility of this compound in specific polymer blends are not extensively detailed in the provided search results, the principles of polymer blend compatibility suggest that its performance would be evaluated based on its ability to lower interfacial tension and improve interfacial adhesion. The branched structure of the isotridecyl group could influence its interaction and arrangement at the interface of polymer phases.

Investigation of Plasticizing Effects and Polymer Property Modulation

This compound can function as a plasticizer, a substance incorporated into a polymer to increase its flexibility, workability, or distensibility. mdpi.com Plasticizers work by inserting themselves between polymer chains, which increases the free volume and reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer. jetir.orgdiva-portal.orgresearchgate.net The glass transition temperature is a critical parameter, representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govescholarship.org A lower Tg generally indicates a more flexible material at a given temperature. escholarship.org

The effectiveness of a plasticizer is often evaluated by its impact on the mechanical and thermal properties of the polymer. For instance, the addition of a plasticizer typically leads to a decrease in tensile strength and modulus, but an increase in elongation at break. jetir.org In the context of Poly(vinyl chloride) (PVC), plasticizers are essential for converting the rigid polymer into a flexible material suitable for various applications. diva-portal.orgresearchgate.net

The molecular weight and structure of the plasticizer play a significant role in its plasticizing efficiency and permanence. diva-portal.org Higher molecular weight plasticizers tend to have lower migration rates from the polymer matrix. diva-portal.org The branched nature of the isotridecyl group in this compound can influence its compatibility and plasticizing effect in different polymers.

Table 1: Effect of Plasticizers on the Glass Transition Temperature (Tg) of PVC

| Plasticizer Type | Concentration (phr) | Resulting Tg (°C) |

| Unmodified PVC | 0 | ~80-81 |

| Aryl Sulfides (50% substitution) | - | 62 |

| Phenylthiolate (55% substitution) | - | ~60 |

| Thiophenol (36% substitution) | - | 75 |

| Octanethiol (6% substitution) | - | 66 |

| Isooctylthioglycolate (6% substitution) | - | 66 |

| 2-ethylhexyl ester of thioglycolic acid (15 mol%) | - | 56 |

Surface Modification of Materials Utilizing this compound

Surface modification of materials is a technique used to alter the surface properties of a material without changing its bulk characteristics. nih.gov This can be achieved through chemical reactions on the material's surface. For instance, esterification reactions have been used to modify the surface of hydroxyapatite with dodecyl alcohol, leading to changes in surface chemistry and colloidal stability. nih.gov

While specific studies on the use of this compound for surface modification were not found, its chemical structure suggests potential for such applications. The ester group could potentially participate in transesterification reactions, or the long alkyl chains could be used to impart hydrophobicity to a surface. The goal of such modifications is often to improve compatibility with other materials, enhance dispersion in a matrix, or alter surface energy.

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration with Advanced Materials Science and Engineering

The unique molecular structure of Isotridecyl nonan-1-oate, characterized by its long, branched alkyl chains, imparts properties that are increasingly sought after in advanced materials science. Its inherent lubricity, thermal stability, and plasticizing effects are being explored to enhance the performance of polymers and composites.

In the realm of polymer engineering, this compound shows potential as a high-performance plasticizer and processing aid. Traditional plasticizers can be prone to migration, leading to a loss of material properties over time. The higher molecular weight and branched structure of this compound can reduce this migration, leading to more durable and stable polymer matrices. Research into the effects of branched-chain esters on the mechanical and thermal properties of polymer composites is an active area of investigation. The incorporation of such esters can improve the flexibility and impact resistance of materials without significantly compromising their tensile strength.

Furthermore, the compound's characteristics make it a candidate for use as a functional fluid in various material engineering applications. Its low volatility and good thermal properties suggest potential applications in specialized lubrication and heat transfer fluids, particularly where compatibility with polymeric materials is essential.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Function | Expected Benefits |

| Polymer Composites | Internal Lubricant, Plasticizer | Improved processability, enhanced flexibility, reduced brittleness |

| Advanced Plastics | High-Permanence Plasticizer | Reduced migration, long-term stability of mechanical properties |

| Functional Fluids | Base Oil, Additive | Good thermal stability, compatibility with elastomers and plastics |

| Elastomers | Swelling Agent, Softener | Controlled swelling, improved low-temperature performance |

Exploration of Bio-Inspired Approaches in Ester Synthesis and Application

The synthesis of esters is undergoing a green revolution, with bio-inspired approaches gaining prominence over traditional chemical methods. Enzymatic catalysis, a cornerstone of biocatalysis, offers a sustainable and highly selective route for the production of compounds like this compound. Lipases, in particular, are widely studied for their ability to catalyze esterification reactions under mild conditions, reducing energy consumption and minimizing the formation of by-products. mdpi.com

The biocatalytic synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, has been successfully demonstrated, achieving high conversion rates in solvent-free media. mdpi.com This research paves the way for the development of enzymatic processes for the production of this compound, offering a more environmentally friendly alternative to conventional synthesis. Biomimetic synthesis, which mimics natural chemical processes, is another promising avenue. wikipedia.orgnih.gov Research into biomimetic transamination of α-keto esters to produce β-branched α-amino esters showcases the potential for creating complex branched structures with high precision. rsc.org

These bio-inspired methods not only offer a greener synthesis route but can also lead to products with higher purity and specific isomeric compositions, which can be crucial for performance in specialized applications.